molecular formula C6H6O3S B429045 5-Methoxythiophene-2-carboxylic acid CAS No. 29212-22-4

5-Methoxythiophene-2-carboxylic acid

Cat. No. B429045
CAS RN: 29212-22-4
M. Wt: 158.18g/mol
InChI Key: ILLPXKQRQUSURG-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

To a 200 mL round-bottomed flask fitted with a condenser was added 5-(methyloxy)-2-thiophenecarboxylic acid (1.3 g, 8.22 mmol) in Methanol (40 mL). H2SO4 (5 mL, 94 mmol) was added slowly at room temperature and the reaction stirred at 50° C. overnight. The mixture was cooled to 0° C. and sat. NaHCO3 was added to neutral pH followed by 5N NaOH to pH 10. The mixture was partitioned between H2O/CHCl3 and the organic phase was separated and dried over Na2SO4. The solution was adsorbed onto silica and purified via column chromatography (5-50% EtOAc/Hexanes) affording the title compound (827 mg, 4.56 mmol, 56%): LC-MS (ES) m/z=173 (M+H)+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1.OS(O)(=O)=O.[C:16]([O-])(O)=O.[Na+].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[S:7][C:6]([C:8]([O:10][CH3:16])=[O:9])=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=CC=C(S1)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 200 mL round-bottomed flask fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between H2O/CHCl3
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (5-50% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.56 mmol
AMOUNT: MASS 827 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.